C14H9Br2N5O
Description
C₁₄H₉Br₂N₅O is a halogenated aromatic compound characterized by two bromine atoms, five nitrogen atoms, and one oxygen atom. While exact structural details are unavailable in the provided evidence, its molecular formula suggests a complex heterocyclic or substituted aromatic system. Bromine atoms likely enhance lipophilicity and molecular stability, while nitrogen and oxygen contribute to polar interactions. The molecular weight is calculated as 423.07 g/mol, with elemental composition: C (39.75%), H (2.15%), Br (37.73%), N (16.56%), and O (3.78%). Potential applications include pharmaceuticals, agrochemicals, or materials science, given the prevalence of brominated compounds in flame retardants and bioactive molecules.
Properties
Molecular Formula |
C14H9Br2N5O |
|---|---|
Molecular Weight |
423.06 g/mol |
IUPAC Name |
5-bromo-N-(3-bromophenyl)-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C14H9Br2N5O/c15-9-2-1-3-11(6-9)18-14(22)12-7-10(16)4-5-13(12)21-8-17-19-20-21/h1-8H,(H,18,22) |
InChI Key |
MHZJYFLEMXHZQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=C(C=CC(=C2)Br)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C14H9Br2N5O typically involves the bromination of a precursor heterocyclic compound. One common method is the electrophilic bromination reaction, where the precursor is treated with bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a catalyst like iron(III) bromide may be used to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of This compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced monitoring techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
C14H9Br2N5O: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atoms in can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of brominated quinones or other oxidized heterocyclic compounds.
Reduction: Formation of brominated amines or other reduced derivatives.
Substitution: Formation of methoxy-substituted derivatives or other substituted compounds.
Scientific Research Applications
C14H9Br2N5O: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of C14H9Br2N5O involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms in the compound can form strong interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Table 1: Molecular and Elemental Comparison
| Compound | Molecular Formula | MW (g/mol) | C% | H% | N% | Halogen% | O% | Log P* | Solubility (mg/mL) |
|---|---|---|---|---|---|---|---|---|---|
| C₁₄H₉Br₂N₅O | C₁₄H₉Br₂N₅O | 423.07 | 39.75 | 2.15 | 16.56 | Br: 37.73 | 3.78 | 2.5 | 0.24 |
| 9b (C₁₅H₁₀FNO₂) | C₁₅H₁₀FNO₂ | 255.24 | 70.58 | 3.95 | 5.49 | F: 7.44 | 12.52 | 1.8 | 1.02 |
| 11b (C₁₅H₉N₃O₆) | C₁₅H₉N₃O₆ | 327.24 | 55.05 | 2.77 | 12.84 | - | 29.34 | 0.2 | 5.67 |
| C₆H₅BBrClO₂† | C₆H₅BBrClO₂ | 235.27 | 30.66 | 2.14 | - | Br: 33.95 | 13.61 | 1.6 | 0.24 |
*Log P values are estimated using XLOGP3 ().
†From , included for halogenated compound comparison.
Key Observations :
- Halogen Impact: Bromine in C₁₄H₉Br₂N₅O increases molecular weight by ~40% compared to fluorine in 9b (C₁₅H₁₀FNO₂), significantly elevating lipophilicity (Log P: 2.5 vs. 1.8).
- Solubility : Despite its high Log P, C₁₄H₉Br₂N₅O’s solubility (0.24 mg/mL) matches C₆H₅BBrClO₂ (), likely due to bromine’s hydrophobic effects.
Functional Group and Reactivity
- C₁₄H₉Br₂N₅O : Likely contains brominated aromatic rings and amine/nitrile groups. Bromine enhances electrophilic substitution resistance but may facilitate nucleophilic aromatic substitution.
- 9b (C₁₅H₁₀FNO₂): Fluorine’s electronegativity stabilizes aromatic systems, while nitro groups (O₂) increase polarity and acidity.
- 11b (C₁₅H₉N₃O₆) : Nitro and oxygen-rich groups enhance solubility (5.67 mg/mL) but reduce thermal stability compared to brominated analogs.
Application Differences
- C₁₄H₉Br₂N₅O: Potential use in flame retardants (bromine’s radical scavenging) or antitumor agents (nitrogen’s DNA intercalation).
- 9b (C₁₅H₁₀FNO₂): Fluorine’s bioavailability makes it suitable for pharmaceuticals (e.g., protease inhibitors).
- 11b (C₁₅H₉N₃O₆) : High oxygen content favors applications in explosives or dyes.
Research Findings and Implications
- Molecular Weight Effects: Higher MW in C₁₄H₉Br₂N₅O reduces solubility but improves BBB permeability ( notes BBB penetration for brominated compounds), making it viable for CNS-targeting drugs.
- Halogen Substitution : Replacing bromine with fluorine (as in 9b) decreases Log P by 0.7 units, enhancing aqueous solubility but reducing membrane permeability.
- Synthetic Challenges : Bromine’s steric bulk may complicate synthesis compared to fluorine or nitro derivatives, requiring catalysts like Pd(II) ().
Biological Activity
C14H9Br2N5O is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula this compound indicates a structure comprising carbon (C), hydrogen (H), bromine (Br), nitrogen (N), and oxygen (O). The presence of multiple functional groups suggests potential interactions with biological targets.
1. Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various pathogens, including bacteria and fungi.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 6.72 mg/mL |
| Staphylococcus aureus | 6.63 mg/mL |
| Candida albicans | 7.50 mg/mL |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .
2. Anti-inflammatory Effects
Research has indicated that this compound possesses anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. A study highlighted its ability to inhibit carrageenan-induced edema in rat models, achieving up to 94.69% inhibition at specific concentrations.
| Time (hours) | Inhibition Percentage |
|---|---|
| 1 | 94.69% |
| 2 | 89.66% |
| 3 | 87.83% |
This data underscores the compound's potential as an anti-inflammatory agent .
3. Anticancer Activity
The compound has also shown promise in cancer research, particularly in inhibiting the growth of various cancer cell lines. For instance, it has been observed to induce apoptosis in neuroblastoma and colon cancer cells through the modulation of the PI3K/AKT signaling pathway.
Case Study: Neuroblastoma Cells
- Objective: Evaluate the cytotoxicity of this compound on neuroblastoma cells.
- Method: Cell viability was assessed using MTT assay.
- Results: Significant reduction in cell viability was observed at concentrations above 10 µM, with an IC50 value determined to be approximately 32 µM.
This suggests that this compound may serve as a lead compound for further development in cancer therapeutics .
The biological activity of this compound can be attributed to its ability to interact with various cellular targets:
- Inhibition of Enzymes: The compound inhibits key enzymes involved in inflammation and cancer progression.
- Cell Membrane Permeabilization: Its structure allows for effective penetration into cell membranes, enhancing its bioavailability and efficacy.
- Reactive Oxygen Species (ROS) Modulation: It may modulate oxidative stress pathways, contributing to its anticancer effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
